2-(4-Chlorophenyl)-2-(p-tolyl)acetonitrile
Overview
Description
2-(4-Chlorophenyl)-2-(p-tolyl)acetonitrile, also known as 4-Chloro-p-tolylacetonitrile, is an organic compound with a wide range of applications in scientific research. It is a colorless solid that can be used in a variety of synthetic processes and has been used in a range of biochemical, physiological, and pharmacological studies. This article will discuss the synthesis of 4-Chloro-p-tolylacetonitrile, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and the potential future directions of this compound.
Scientific Research Applications
2-(4-Chlorophenyl)-2-(p-tolyl)acetonitrileolylacetonitrile is used in a variety of scientific research applications. It has been used to study the structure-activity relationships of various drugs, as well as to investigate the mechanisms of action of certain drugs. It has also been used in studies of enzyme inhibition and enzyme kinetics. Additionally, 2-(4-Chlorophenyl)-2-(p-tolyl)acetonitrileolylacetonitrile has been used to synthesize various organic compounds and to study the structure-property relationships of these compounds.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-(p-tolyl)acetonitrileolylacetonitrile is not fully understood. However, it is believed to interact with certain enzymes and receptors in the body, leading to changes in biochemical and physiological processes. It has been suggested that 2-(4-Chlorophenyl)-2-(p-tolyl)acetonitrileolylacetonitrile may act as an antagonist at certain receptors, inhibiting their activity and thus leading to the desired effects.
Biochemical and Physiological Effects
2-(4-Chlorophenyl)-2-(p-tolyl)acetonitrileolylacetonitrile has been studied for its effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, leading to changes in metabolic processes. It has also been shown to affect the activity of certain receptors, leading to changes in hormone levels and other physiological processes. Additionally, 2-(4-Chlorophenyl)-2-(p-tolyl)acetonitrileolylacetonitrile has been studied for its effects on the immune system, with some studies suggesting that it may have an immunosuppressive effect.
Advantages and Limitations for Lab Experiments
2-(4-Chlorophenyl)-2-(p-tolyl)acetonitrileolylacetonitrile has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is also relatively stable and non-toxic. Additionally, it can be used in a variety of synthetic processes and has been used in a range of biochemical, physiological, and pharmacological studies.
However, 2-(4-Chlorophenyl)-2-(p-tolyl)acetonitrileolylacetonitrile also has some limitations for use in laboratory experiments. It is not always easy to obtain, and it can be difficult to store and handle due to its sensitivity to light and air. Additionally, it is not always easy to control the concentration of the compound in experiments, as it can degrade over time.
Future Directions
The potential future directions for 2-(4-Chlorophenyl)-2-(p-tolyl)acetonitrileolylacetonitrile are numerous. It could be used to develop new drugs and treatments for a variety of diseases and disorders. Additionally, it could be used to study the mechanisms of action of existing drugs and to develop new synthetic processes. Additionally, it could be used to study the structure-activity relationships of various compounds, as well as to study the structure-property relationships of various organic compounds. Finally, it could be used to study the effects of 2-(4-Chlorophenyl)-2-(p-tolyl)acetonitrileolylacetonitrile on biochemical and physiological processes, such as the immune system.
properties
IUPAC Name |
2-(4-chlorophenyl)-2-(4-methylphenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN/c1-11-2-4-12(5-3-11)15(10-17)13-6-8-14(16)9-7-13/h2-9,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOSGPIEIZHCPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.